2-CHLOROETHYLMETHYLDIMETHOXYSILANE

Description

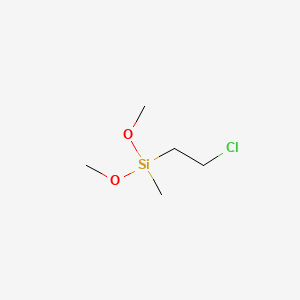

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClO2Si/c1-7-9(3,8-2)5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFSMOHWPOFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159242 | |

| Record name | 2-Chloroethyldimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-51-5 | |

| Record name | 2-Chloroethylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyldimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyldimethoxymethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36LD6GVK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloroethylmethyldimethoxysilane

Fundamental Synthesis Routes for Chlorosilanes and Alkoxysilanes

The synthesis of 2-Chloroethylmethyldimethoxysilane is predicated on the fundamental reactions used to create its core structural components: the chloroalkyl group and the methoxysilane (B1618054) moiety. These foundational routes are well-established in the production of various organosilanes.

Direct Synthesis Analogies for Organochlorosilane Precursors

The industrial production of organochlorosilanes is dominated by the "Direct Process," first discovered by Eugene G. Rochow. This process typically involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst. For instance, methylchlorosilanes, such as dimethyldichlorosilane, are produced on a large scale by reacting methyl chloride with a silicon-copper alloy at elevated temperatures. rsc.orgacs.orgazom.com This reaction yields a mixture of methylchlorosilanes, including methyltrichlorosilane (B1216827) and trimethylsilyl (B98337) chloride, which are then separated by distillation. acs.orgazom.com

A direct synthesis analogy for producing the chloroethyl functionality on a silicon atom involves the reaction of metallic silicon with hydrogen chloride and an alkene, such as ethylene (B1197577). rsc.orgrsc.org This process can also be catalyzed by copper and proceeds through the formation of silylene-type species on the silicon surface. rsc.org The reaction of metallic silicon and hydrogen chloride in the presence of ethylene can yield ethylchlorosilanes. rsc.org

Another relevant fundamental reaction is the hydrosilylation of vinyl chloride with a hydrosilane in the presence of a catalyst. Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond and is a major method for forming silicon-carbon bonds. wikipedia.org

Role of Methylchlorosilanes as Building Blocks

Methylchlorosilanes are fundamental building blocks in organosilicon chemistry due to the reactivity of the silicon-chlorine bond. azom.comdakenchem.comwikipedia.org These compounds, particularly methyltrichlorosilane (CH₃SiCl₃) and dimethyldichlorosilane ((CH₃)₂SiCl₂), serve as precursors for a vast array of organosilicon compounds. acs.orgdakenchem.comwikipedia.org The chlorine atoms can be readily substituted by various functional groups, including alkoxy groups, through reaction with alcohols. wikipedia.org

In the context of synthesizing this compound, a plausible route would involve starting with a methylchlorosilane precursor. For example, a precursor like methyltrichlorosilane could undergo a series of reactions, such as a Grignard reaction to introduce the chloroethyl group, followed by partial methanolysis to replace two chlorine atoms with methoxy (B1213986) groups. The susceptibility of chlorosilanes to nucleophilic attack generally decreases as more chlorine atoms are replaced by organic groups. acs.org

Advanced Synthetic Procedures for this compound and Related Compounds

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of specific organosilanes like this compound. These approaches often focus on improving yields, reducing byproducts, and simplifying reaction procedures.

One-Step Synthetic Approaches (e.g., Solventless Methods for Dimethoxysilanes)

One-step synthetic methods are highly desirable for their efficiency and reduced waste. An example of a practical one-step approach is the conversion of chlorosilanes to alkoxysilanes by reacting them with unsymmetrical ethers in the presence of a Lewis acid catalyst. elsevierpure.com This method avoids the generation of corrosive hydrogen chloride, which is a common byproduct of traditional alcoholysis of chlorosilanes. elsevierpure.com

While a direct one-step synthesis of this compound from basic precursors is not widely documented, analogous one-step reactions for other organosilanes have been reported. For instance, methylphenylethoxysilanes have been synthesized through one-step reactions of methylethoxysilanes with magnesium and chloro- or bromobenzene. researchgate.net Furthermore, multi-component reactions catalyzed by metals like ruthenium have been developed for the one-pot synthesis of borasiloxanes from boranes, silanes, and water. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound.

Catalytic Systems in Organosilane Synthesis

Catalysis is central to modern organosilane synthesis, enabling reactions that would otherwise be inefficient or impossible. A variety of catalytic systems are employed for different types of transformations.

| Catalyst Type | Application in Organosilane Synthesis | References |

| Copper | Used in the "Direct Process" for the synthesis of methylchlorosilanes. | rsc.orgacs.org |

| Lewis Acids | Catalyze the conversion of chlorosilanes to alkoxysilanes using ethers. | elsevierpure.com |

| Iron Complexes | Catalyze the chlorination of silanes, alkoxysilanes, and silanols. | researchgate.net |

| Platinum Group Metals | Widely used for the hydrosilylation of alkenes and alkynes. | wikipedia.org |

| Nickel Complexes | Catalyze the hydrosilylation of terminal alkenes with primary silanes. | organic-chemistry.org |

| Gold Nanoparticles | Catalyze the oxidation of organosilanes to silanols using water. | rsc.org |

The choice of catalyst is crucial and depends on the specific desired transformation. For the synthesis of this compound, a combination of catalytic processes could be envisioned, such as a catalyzed hydrosilylation to form the chloroethyl-silicon bond, followed by a catalyzed alkoxylation.

Control of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. In the industrial "Direct Process," for example, reaction conditions are carefully controlled to maximize the yield of the commercially important dimethyldichlorosilane. azom.com Key parameters that are typically optimized include temperature, pressure, reactant ratios, and catalyst concentration.

In photocatalyzed reactions for the synthesis of organosilanes, the choice of photocatalyst, solvent, and electron donor can significantly impact the reaction's conversion rate and yield. researchgate.netresearchgate.net For instance, in certain radical group transfer reactions, the selection of the tertiary amine used as an electron donor was found to affect the conversion rate. researchgate.net The careful selection of these parameters is essential to control the reaction pathway and minimize the formation of unwanted byproducts, thereby leading to a higher yield of the target molecule, such as this compound.

Preparation of Multifunctional Siloxane Oligomers and Polymers

The creation of multifunctional siloxane oligomers and polymers from this compound hinges on the precise management of polymerization reactions. These processes are designed to yield materials with a controlled arrangement of functional groups, which is essential for their application in advanced technologies.

Hydrolysis-Condensation Polymerization Strategies

The cornerstone of forming siloxane backbones from this compound is the hydrolysis and condensation of its methoxy groups. This two-step process first involves the hydrolysis of the Si-OCH₃ bonds to form reactive silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to create Si-O-Si linkages, the fundamental bond in polysiloxanes.

The reaction proceeds as follows:

Hydrolysis: CH₃(ClCH₂CH₂)Si(OCH₃)₂ + 2H₂O → CH₃(ClCH₂CH₂)Si(OH)₂ + 2CH₃OH

Condensation: n CH₃(ClCH₂CH₂)Si(OH)₂ → [-Si(CH₃)(CH₂CH₂Cl)-O-]n + nH₂O

The conditions under which hydrolysis and condensation occur, such as pH, temperature, and solvent, significantly influence the structure of the resulting polymer. Acidic or basic catalysts are often employed to control the rates of these reactions, thereby affecting the final polymer's molecular weight and degree of branching. For instance, acid-catalyzed condensation tends to favor the formation of linear or less branched polymers, while base catalysis can lead to more complex, three-dimensional networks.

Ion Exchange Resin Catalysis in Siloxane Formation

Ion exchange resins have emerged as effective heterogeneous catalysts for the polymerization of alkoxysilanes. These solid-phase catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and the potential for greater control over the reaction.

In the context of this compound polymerization, both acidic and basic ion exchange resins can be utilized. Acidic resins, typically sulfonated polystyrene, can protonate the methoxy groups, facilitating their hydrolysis. Basic resins, often containing quaternary ammonium (B1175870) groups, can activate the silanol groups, promoting condensation. The use of ion exchange resins can lead to cleaner reaction profiles and more defined polymer structures.

Table 1: Comparison of Catalytic Methods in Siloxane Polymerization

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acid/Base | High reaction rates | Difficult to remove, can contaminate product |

| Ion Exchange Resins | Easy separation, reusable, high product purity | Potentially lower reaction rates, mass transfer limitations |

Control of Condensation Degree and Molecular Weight in Oligomer Synthesis

The ability to control the degree of condensation and, consequently, the molecular weight of the resulting oligomers is paramount for tailoring the properties of the final material. Several strategies can be employed to achieve this control during the polymerization of this compound.

One common method is to adjust the stoichiometry of the reactants, particularly the water-to-silane ratio. A lower water ratio will limit the extent of hydrolysis and subsequent condensation, leading to the formation of lower molecular weight oligomers.

Another effective technique is the use of end-capping agents. Monofunctional silanes, such as trimethylmethoxysilane, can be introduced into the reaction mixture. These molecules can react with the growing polymer chains, terminating their growth and thus controlling the final molecular weight.

The choice of reaction conditions, including temperature and catalyst concentration, also plays a crucial role. Lower temperatures and catalyst concentrations generally lead to slower reaction rates and lower molecular weights. By carefully manipulating these parameters, it is possible to synthesize a range of oligomers with well-defined molecular weights and narrow polydispersity.

Table 2: Factors Influencing Molecular Weight in Siloxane Polymerization

| Parameter | Effect on Molecular Weight |

| Water/Silane (B1218182) Ratio | Increasing ratio generally increases molecular weight |

| End-capping Agent | Addition decreases molecular weight |

| Catalyst Concentration | Higher concentration generally increases molecular weight |

| Temperature | Higher temperature generally increases molecular weight |

By leveraging these synthetic methodologies and control strategies, researchers can produce a diverse array of multifunctional siloxane oligomers and polymers from this compound, paving the way for the development of new materials with customized functionalities for a wide range of applications.

Reaction Mechanisms and Kinetics of 2 Chloroethylmethyldimethoxysilane

Hydrolysis and Alcoholysis Reactions

The presence of methoxy (B1213986) groups on the silicon atom makes 2-chloroethylmethyldimethoxysilane susceptible to hydrolysis and alcoholysis, processes that involve the cleavage of the Si-OCH₃ bonds. These reactions are fundamental to its application in surface modification and as a coupling agent, where the formation of silanol (B1196071) (Si-OH) groups is a critical step. gelest.com

The hydrolysis of this compound in the presence of water or moisture leads to the liberation of methanol (B129727) and the formation of silanol groups. This reaction can be catalyzed by either acids or bases. unm.edu

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in a methoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov The subsequent steps involve the departure of a methanol molecule and the formation of a silanol group. The acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

In basic media, a hydroxide (B78521) anion directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then rearranges to expel a methoxide (B1231860) anion, which subsequently abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst. unm.edu

A simplified representation of the hydrolysis reaction is as follows: Cl-CH₂CH₂-Si(CH₃)(OCH₃)₂ + 2H₂O → Cl-CH₂CH₂-Si(CH₃)(OH)₂ + 2CH₃OH

The rate and mechanism of hydrolysis are significantly influenced by the state of water in the reaction environment. While reactions with a single water molecule are often studied computationally, in reality, water frequently exists as clusters, especially at higher humidity levels. researchgate.net

Theoretical studies on similar chlorosilanes have shown that the presence of water clusters, such as dimers and tetramers, can dramatically lower the activation energy for hydrolysis compared to the reaction with a single water molecule. core.ac.ukresearchgate.net This is attributed to the ability of the water cluster to facilitate proton transfer through a hydrogen-bonded network, acting as a "proton wire." This cooperative effect stabilizes the transition state and provides a lower energy pathway for the reaction. researchgate.net

For instance, computational studies on the hydrolysis of chlorosilanes have revealed that reactions with a water tetramer can proceed through both inversion and retention pathways, with the water cluster playing a crucial role in the reaction mechanism. researchgate.net The reaction with the larger water cluster is often found to be more exothermic than with a single water molecule. researchgate.net Consequently, environmental humidity is a critical factor in determining the hydrolysis rate of this compound. Higher humidity provides a greater concentration of water and promotes the formation of water clusters, thereby accelerating the hydrolysis process.

The nature of the substituents on the silicon atom has a profound impact on the rate and mechanism of hydrolysis. These effects can be broadly categorized as electronic (inductive) and steric. tandfonline.comtandfonline.com

Steric hindrance also plays a significant role. Bulky substituents around the silicon atom can impede the approach of the nucleophile (water or hydroxide ion), thereby slowing down the hydrolysis rate. gelest.com However, this effect is generally more pronounced for the first alkoxy group's hydrolysis, which is often the rate-limiting step. gelest.com

The following table summarizes the general trends of substituent effects on the hydrolysis of alkoxysilanes:

| Condition | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups | Effect of Steric Bulk |

| Acidic | Accelerates hydrolysis | Retards hydrolysis | Retards hydrolysis |

| Basic | Retards hydrolysis | Accelerates hydrolysis | Retards hydrolysis |

This table presents generalized trends for alkoxysilanes.

Gas Phase Reactivity and Decomposition Pathways

At elevated temperatures, this compound can undergo gas-phase decomposition. The understanding of these pathways is crucial for applications such as chemical vapor deposition (CVD), where controlled decomposition of precursors is required. The decomposition of related organosilanes often involves complex mechanisms, including both molecular elimination and radical pathways.

In the thermal decomposition of many silicon hydrides and organosilanes, a key feature is the reversible formation of silylene (SiH₂) and its derivatives. royalsocietypublishing.orgroyalsocietypublishing.org A "disilane mechanism" has been proposed for the interconversion of monosilane species, where the formation of disilane (B73854) intermediates facilitates these transformations. researchgate.net

While direct studies on this compound are scarce, by analogy with other chlorosilanes, it is plausible that similar pathways could be active. researchgate.net The decomposition could potentially lead to the formation of various monosilane and disilane species through a series of insertion and elimination reactions. For instance, the pyrolysis of disilane itself is known to proceed via decomposition to silylene and monosilane, followed by insertion reactions. royalsocietypublishing.org

The interconversion between different monosilane species is often favored by the formation of disilanes as reaction intermediates. researchgate.net This type of mechanism could be relevant in the gas-phase chemistry of this compound, leading to a complex mixture of products.

Alongside molecular mechanisms, radical pathways can play a significant role in the gas-phase decomposition of organosilanes, particularly at higher temperatures. ccspublishing.org.cnacs.org The initiation of a radical chain reaction typically involves the homolytic cleavage of the weakest bond in the molecule to form free radicals. In this compound, this could be a Si-C, C-Cl, or Si-O bond.

For example, studies on the decomposition of other chlorosilanes have shown that radical pathways can be initiated by the decomposition of intermediate species, followed by a series of fast propagation reactions. researchgate.net The presence of chlorine atoms can also lead to specific radical chain reactions. The synthesis of organosilicon compounds through radical pathways is an active area of research, with various initiation methods being explored, including the use of peroxides and transition metal catalysts. ccspublishing.org.cn

Reactions in Plasma Environments

Plasma, an ionized gas comprising ions, electrons, radicals, and neutral species, is extensively used for surface modification through a process called plasma polymerization. nih.govvergason.com This technique allows for the deposition of thin, highly cross-linked polymer films onto a substrate. researchgate.net The properties of these films are governed by parameters such as monomer flow rate, system pressure, and discharge power. vergason.com

In plasma environments, the initial step often involves the fragmentation of the monomer. vergason.comresearchgate.net This dissociation can be initiated by energetic electrons colliding with the monomer molecules. nasa.gov For instance, in radio-frequency (rf) discharges, the introduction of a rare gas like argon can enhance the dissociation of the monomer through charge transfer reactions and Penning ionization. nasa.gov

The resulting ions and radicals are key to the subsequent polymerization process. The relative importance of ion-molecule versus radical-molecule interactions can depend on the specific plasma conditions and the presence of other gases. nasa.gov For example, the addition of hydrogen or ammonia (B1221849) to a chlorosilane-argon plasma can shift the rate-determining step from an ion-molecule interaction to a radical-molecule interaction for both monomer dissociation and polymerization. nasa.gov

The dissociation of silane (B1218182) (SiH₄) in plasma, a process extensively studied for silicon thin-film deposition, primarily produces the SiH₃ radical, which is a key reactive species. aip.org The presence of dilution gases like argon can promote the formation of higher-order silane radicals. aip.org

Following monomer dissociation, polymerization proceeds through the interaction of reactive species, with radical-molecule mechanisms playing a significant role. researchgate.netnasa.gov Radicals generated in the plasma can adsorb onto the substrate surface and initiate chain growth. researchgate.netresearchgate.net

In the plasma polymerization of hydrocarbons, the concentration of free radicals can influence the rates of dissociation and polymerization. nasa.gov For chlorosilanes, an increased concentration of free radicals, which can be promoted by the addition of hydrogen, enhances both dissociation and polymerization. nasa.gov This is supported by Electron Paramagnetic Resonance (EPR) studies which show an increase in radical concentration upon the addition of hydrogen to a SiCl₄ + Ar plasma. nasa.gov

The structure of the final polymer film is often a complex, cross-linked network, which arises from the combination of various small fragments, radicals, and atoms generated in the plasma. mdpi.com The polymerization mechanism can be influenced by the type of plasma discharge and the monomer used. For example, in pulsed plasma polymerization, chain propagation is thought to occur through the attachment of monomer molecules at radical sites during each pulse. researchgate.net

Reactivity with Oxidizing Agents and Thermal Stability

Organoalkoxysilanes are a class of organosilicon compounds where a silicon atom is bonded to both organic groups and alkoxy groups. mdpi.com Their reactivity and stability are key to their applications.

Quantum chemical calculations have been used to investigate the mechanisms of organosilane oxidation. nih.gov These studies suggest that the reaction often proceeds through anionic, pentacoordinate silicate (B1173343) species, especially in the presence of solvents. nih.gov The most favorable mechanism for peroxide oxidation in solvents like dichloromethane (B109758) and methanol involves the addition of a peroxide anion to the silane, followed by a concerted migration and dissociation. nih.gov In the gas phase, a concerted addition-migration of hydrogen peroxide to a pentacoordinate fluorosilicate is also considered plausible. nih.gov

Enzymatic oxidation of silanes to silanols has also been demonstrated using cytochrome P450 monooxygenase. nih.gov Computational studies of this biocatalytic process indicate a mechanism involving hydrogen atom abstraction by an iron-oxene intermediate to form a silyl (B83357) radical, followed by a nearly barrierless hydroxyl rebound to yield the silanol product. nih.gov

Organosilanes can also act as radical scavengers. mdpi.com In the presence of chromophores, they can interact with polymeric proxy radicals to form stable complexes, effectively neutralizing the absorbed energy through resonance within their aryl groups. mdpi.com The thermal stability of organoalkoxysilanes is an important consideration, as they can undergo self-condensation to form polysiloxane structures, a process that is often mitigated by storing them at low temperatures. mdpi.com

Polymerization Kinetics of Organoalkoxysilanes

The polymerization of organoalkoxysilanes is a complex process that typically involves two main steps: hydrolysis and condensation. nih.gov

pH: The pH of the reaction medium has a profound effect on the rates of both hydrolysis and condensation. researchgate.net For γ-methacryloxypropyltrimethoxysilane (MPS), studies have shown that longer times are required for complete hydrolysis under near-neutral pH conditions. researchgate.net Generally, both hydrolysis and condensation are slow at neutral pH. researchgate.net In acidic conditions, the hydrolysis rate is typically faster than in alkaline conditions, while the condensation rate is significantly promoted at high pH. researchgate.net For tetraethoxysilane (TEOS), hydrolysis in an acidic medium showed rate constants ranging from 4.5 to 65 × 10⁻² M⁻¹ min⁻¹, depending on the acid concentration. nih.gov In an alkaline medium, the hydrolysis rate constants were found to be in the range of 1.4 to 8 × 10⁴ s⁻¹, depending on the water and ammonia concentrations. nih.gov

Concentration: The concentration of reactants, including the organoalkoxysilane, water, and any catalysts, influences the polymerization kinetics. nih.gov For elastocapillary thinning of dilute polymer solutions, the polymer concentration plays a crucial role. aps.org At higher concentrations, high molecular weight polymers with longer relaxation times tend to dominate the process, while at lower concentrations, low molecular weight polymers with shorter relaxation times are more influential. aps.org In the context of organoalkoxysilane polymerization, the concentration of the silane itself and the water-to-silane ratio are critical parameters that affect the rates of hydrolysis and condensation.

The table below summarizes kinetic data for the hydrolysis of various alkoxysilanes under different conditions, illustrating the impact of pH and other factors.

| Silane | Conditions | Rate Constant | Reference |

| Tetraethoxysilane (TEOS) | Acidic (HCl), ultrasonic power | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline (NH₃) | 1.4 - 8 × 10⁴ s⁻¹ (hydrolysis) | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline (NH₃) | 3.2 - 32 × 10³ s⁻¹ (condensation) | nih.gov |

| Dimethyldiethoxysilane (DMDEOS) | Acidic (pH 2-5) | 0 - 0.6 M⁻¹ min⁻¹ | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹ min⁻¹ | nih.gov |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Aqueous (pH 5.4), 26°C | 0.026 min⁻¹ (pseudo-first order) | researchgate.net |

Impact of Steric Crowding and Charge Stabilization on Reactivity

The primary reactions of this compound involve the hydrolysis and condensation of the methoxy groups. These reactions are subject to both steric hindrance from the substituents and electronic effects that stabilize or destabilize transition states.

Steric Crowding

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species. In the case of this compound, nucleophilic attack at the silicon atom is influenced by the size of the methyl, 2-chloroethyl, and methoxy groups.

The relative steric bulk of the substituents on the silicon atom plays a crucial role in determining the rate of reaction. Larger, bulkier groups can physically obstruct the pathway for a nucleophile to attack the silicon center, thereby slowing down the reaction. The steric demand of the substituents can influence the reaction mechanism of nucleophilic substitution at the silicon atom. For instance, increasing the steric bulk of substituents can alter the potential energy surface of an SN2-type reaction from a single-well potential, characteristic of a stable intermediate, to a double-well potential with a central transition state, which is more typical for SN2 reactions at a carbon center. tandfonline.com

In this compound, the methyl group is relatively small. The 2-chloroethyl group is larger and more flexible, and its conformation can influence the accessibility of the silicon atom. The two methoxy groups also contribute to the steric crowding. Research on related organosilanes has shown that the rate of hydrolysis decreases with increasing size of the alkoxy group, a trend attributed to steric hindrance. gelest.com While methoxy groups are less sterically demanding than ethoxy or larger alkoxy groups, their presence, along with the other substituents, creates a specific steric environment around the silicon atom that modulates its reactivity.

Charge Stabilization

Electronic effects involve the distribution of electron density within a molecule, which can significantly impact the stability of intermediates and transition states. In this compound, the primary electronic influence comes from the inductive effect of the 2-chloroethyl group.

The chlorine atom is highly electronegative, and its presence on the ethyl group creates a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain to the silicon atom. As a result, the silicon atom becomes more electropositive, or electron-deficient. This increased electrophilicity makes the silicon atom a more favorable target for nucleophilic attack.

During the hydrolysis of the methoxy groups, a key step in the reaction mechanism is the nucleophilic attack of a water molecule on the silicon atom. This leads to the formation of a pentacoordinate transition state. The electron-withdrawing nature of the 2-chloroethyl group helps to stabilize the developing negative charge on the silicon atom in this transition state. researchgate.net This stabilization of the transition state lowers the activation energy of the reaction, leading to a significant increase in the reaction rate.

A review of the kinetics of organofunctional alkoxysilane hydrolysis provides strong evidence for this effect. It has been experimentally observed that the presence of an electron-withdrawing group on the alkyl substituent dramatically accelerates the rate of hydrolysis. tandfonline.com For example, a study comparing the hydrolysis rates of different organo-tris(2-methoxyethoxy)silanes found that the chloromethyl-substituted silane hydrolyzes approximately 1600 times faster than the n-propyl-substituted silane, despite having similar steric bulk. tandfonline.com This substantial rate enhancement is attributed to the powerful electron-withdrawing effect of the chlorine atom stabilizing the transition state.

This principle can be directly applied to understand the reactivity of this compound. The 2-chloroethyl group is expected to have a similar, potent electron-withdrawing effect, thereby significantly increasing the rate of hydrolysis of the methoxy groups compared to an analogous silane with a simple alkyl group like an ethyl or propyl group.

The following table summarizes the expected relative reactivity based on the electronic effects of substituents in organosilanes.

| Compound Structure | Substituent Electronic Effect | Expected Relative Hydrolysis Rate |

| R-Si(OR')3 (R = alkyl) | Electron-donating (+I) | Base |

| ClCH2-Si(OR')3 | Strongly electron-withdrawing (-I) | High |

| ClCH2CH2-Si(CH3)(OCH3)2 | Electron-withdrawing (-I) | High |

This table illustrates the pronounced impact of charge stabilization on the reactivity of organosilanes. The presence of the 2-chloroethyl group in this compound is a key determinant of its high reactivity, particularly in hydrolysis reactions, by stabilizing the transition state through its strong electron-withdrawing inductive effect.

Applications in Advanced Materials Science and Engineering

Surface Functionalization and Interface Engineering

Surface functionalization is critical for tailoring the surface properties of materials to enhance their performance in specific applications. Silanes are widely used for this purpose due to their ability to form stable covalent bonds with surfaces rich in hydroxyl groups. sfu.ca

Modification of Nanomaterials (e.g., Colloidal Silica (B1680970), Barium Titanate)

Colloidal Silica: The surface of colloidal silica is abundant in silanol (B1196071) (Si-OH) groups. The methoxy (B1213986) groups of 2-chloroethylmethyldimethoxysilane can undergo hydrolysis to form reactive silanol groups. These can then co-condense with the silanol groups on the silica surface, grafting the chloroethylmethylsilyl group onto the nanoparticle. researchgate.net This modification would introduce a reactive chloro-functional organic layer on the silica surface, which could be used for subsequent chemical reactions.

Barium Titanate (BaTiO₃): Barium titanate nanoparticles are used in advanced electronics and, more recently, have been explored for biomedical applications. researchgate.net Their surfaces also possess hydroxyl groups that can serve as anchoring points for silanization. By treating BaTiO₃ with this compound, a functional organic layer can be introduced. This layer could passivate the surface, potentially reducing ion leaching, and provide a reactive handle for attaching other molecules, such as polymers or biomolecules, to improve its dispersibility and biocompatibility. researchgate.netnih.gov

Enhancing Compatibility and Dispersion in Polymer-Inorganic Composites

A significant challenge in creating polymer-inorganic composites is the inherent incompatibility between the hydrophilic inorganic filler and the hydrophobic polymer matrix, which often leads to poor dispersion and agglomeration. Silane (B1218182) coupling agents are used to bridge this interface. mdpi.comresearchgate.net

Fabrication of Hydrophobic Surfaces and Wettability Control

The creation of hydrophobic surfaces is crucial for applications such as self-cleaning coatings, anti-icing surfaces, and moisture barriers. gelest.commdpi.com The hydrophobicity of a surface treated with a silane is influenced by its organic substituent. gelest.com

Treatment with this compound would impart a degree of hydrophobicity due to the presence of the methyl and ethyl groups. While not as effective as long-chain alkyl or fluoroalkyl silanes, it would reduce the surface energy compared to an unmodified, hydrophilic substrate. researchgate.netpsu.edu The primary advantage here would be the retained reactivity of the chloroethyl group, allowing for the creation of a "smart" surface whose wettability could be further tuned by subsequent chemical reactions at the chloro- site.

Application in Biomaterial Surface Modification

The interaction between a biomaterial and its biological environment is dictated by its surface properties. nih.gov Surface modification with silanes is a common strategy to improve biocompatibility, control protein adsorption, and immobilize bioactive molecules. nih.govresearchgate.net

This compound could be used to functionalize metallic or ceramic biomaterials. nih.gov The silane would form a stable bond with the oxide layer on the material's surface. The chloroethyl group then serves as a versatile chemical handle. Through nucleophilic substitution reactions, a wide range of biomolecules, such as peptides, enzymes, or polymers like polyethylene (B3416737) glycol (PEG), could be covalently attached to the surface to enhance its biological performance. nih.govresearchgate.net

Precursor for Advanced Inorganic Materials Synthesis

Sol-Gel Synthesis of Silicon Dioxide (SiO₂) and Silica-Based Materials

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from molecular precursors, typically metal alkoxides. gelest.comacs.org Alkoxysilanes are the most common precursors for silica-based materials. mdpi.com The process involves hydrolysis of the precursor followed by polycondensation to form a solid network. mdpi.com

Although tetraethoxysilane (TEOS) is the most common precursor, organofunctional silanes like this compound can be incorporated into the sol-gel process as a co-precursor. This results in an organically modified silica (ORMOSIL) network. The incorporation of the chloroethylmethylsilyl groups throughout the silica matrix imparts functionality to the bulk material, not just the surface. Such functionalized gels could be used for chromatography, as sensors, or as reactive fillers. mdpi.comresearchgate.net

Role in Polymer and Composite Development

This compound is utilized in various capacities to modify and enhance the properties of polymers and composite materials. Its functional groups allow it to act as a coupling agent, a monomer for specialty resins, and a component in the fabrication of advanced nanocomposites.

The performance of thermoplastic composites often depends on the quality of the interface between the polymer matrix and inorganic fillers. This compound can be employed to modify the surface of these fillers, improving their compatibility and dispersion within the polymer. For instance, it is listed among silanes suitable for the surface modification of silica particles used in the creation of polyol dispersions. These functionalized silica-polyol dispersions are subsequently used to produce polyurethane materials, where the improved filler-matrix interaction enhances the final mechanical properties of the polyurethane.

In the production of propylene (B89431) impact copolymers, this compound is cited as a potential external electron donor for the catalyst system. In this role, it influences the polymerization process, which in turn affects the properties of the resulting thermoplastic, such as its melt flow rate.

The ability of this compound to participate in polymerization reactions makes it a valuable monomer for creating specialized organosilane resins and oligomers. It is listed as a chloro-functional silane that can be co-polymerized with silicone fluids within a surfactant medium. This process, which occurs in the absence of significant amounts of water, results in a stable, emulsified silicone fluid with tailored functionalities derived from the incorporated silane.

Furthermore, this silane is included in lists of hydrolyzable silanes used to formulate anti-corrosion and adhesion-promoting coatings for metal substrates. In these applications, the methoxy groups hydrolyze to form silanols, which can then condense with each other and with hydroxyl groups on the metal surface to form a durable, cross-linked siloxane coating that enhances adhesion and provides a barrier against corrosion.

In the fabrication of advanced electronic materials, controlling the dielectric properties of insulating layers is critical. This compound is identified as a potential co-monomer in the synthesis of siloxane epoxy polymers designed for low-κ dielectric applications in semiconductor devices. These polymers are used as interlayer dielectrics to insulate wiring on integrated circuits. The incorporation of various alkoxysilane monomers, including this compound, allows for the precise tuning of the polymer's structure to achieve a very low dielectric constant, which helps to reduce signal delay and power consumption in advanced microchips.

The synthesis involves the base-catalyzed hydrolysis and subsequent condensation of the alkoxysilane monomers to form the final siloxane polymer. The properties of the resulting dielectric material can be adjusted by changing the ratio and type of the silane monomers used.

| Property | Value/Description | Application Context | Source |

| Material Type | Siloxane Epoxy Polymer | Low-κ Interlayer Dielectric | |

| Co-monomer | This compound | Synthesis of low-κ polymer | |

| Target Property | Low Dielectric Constant (κ) | Reducing signal crosstalk and power consumption in integrated circuits. | |

| Synthesis Method | Base-catalyzed hydrolysis and condensation | Formation of the siloxane polymer backbone. |

Catalytic Applications

The reactivity of this compound also lends itself to applications in catalysis, particularly in the field of polymer chemistry.

In the context of Ziegler-Natta polymerization, catalyst systems often include not only the primary catalyst but also co-catalysts and external donors that modify the catalyst's activity and selectivity. This compound is explicitly mentioned as a potential external electron donor (EED) for catalyst compositions used in the polymerization of propylene. The inclusion of such an EED can influence the stereoselectivity of the catalyst, which in turn controls the properties of the polypropylene (B1209903) produced, such as its crystallinity and impact strength.

| Catalyst System Component | Chemical Compound/Role | Polymerization | Source |

| External Electron Donor | This compound | Propylene Impact Copolymer | |

| Primary Catalyst Type | Ziegler-Natta | Propylene Polymerization |

Application in Cross-Coupling Reactions

Cross-coupling reactions, which form new bonds by joining two different molecular fragments, are a cornerstone of modern synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org These reactions often employ a metal catalyst, typically palladium, to facilitate the formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.org Organosilicon compounds, particularly organoalkoxysilanes, have gained significant attention as coupling partners due to their stability, low toxicity, and the economic and environmental advantages they offer over other organometallic reagents. organic-chemistry.org

The compound this compound possesses two key functional sites that can be engaged in cross-coupling reactions: the Si-C bond and the C-Cl bond. The methoxy groups attached to the silicon atom allow it to participate in Hiyama-type cross-couplings. In these reactions, the silane is activated, often by a fluoride (B91410) source or under basic aqueous conditions, enabling the transfer of its organic group to a palladium catalytic center. This activated palladium complex then reacts with an organic halide to form the new carbon-carbon bond.

While direct palladium-catalyzed coupling of the Si-CH3 group is less common, the entire silyl (B83357) moiety can be used to functionalize other molecules that subsequently participate in cross-coupling. More significantly, the 2-chloroethyl group offers a reactive handle for various coupling strategies. The carbon-chlorine bond can be activated for coupling with a wide range of organometallic reagents.

Research into palladium-catalyzed cross-coupling of organosilanes has established effective conditions for various substrates. For instance, cesium carbonate and cesium hydroxide (B78521) monohydrate have proven to be effective activators for the palladium-catalyzed cross-coupling of aryl(dimethyl)silanols with aryl halides. organic-chemistry.org Such findings provide a framework for developing protocols involving functionalized alkyl-alkoxysilanes like this compound. The reaction conditions can be tailored to selectively activate either the silyl component or the chloroalkyl group, making it a versatile building block for complex molecular architectures and functional materials.

| Coupling Type | Catalyst/Activator | Substrate Examples | Key Features |

|---|---|---|---|

| Hiyama Coupling | Palladium Catalyst (e.g., PdCl2(MeCN)2) / Base (e.g., NaOH, CsOH·H2O) | Aryltriethoxysilanes, Aryl(dimethyl)silanols | Stable, non-toxic silicon reagent; reaction often tolerant of water. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst / Base | Alkylboronic acids, Aryl chlorides | Tolerates a wide range of functional groups. |

| Kumada Coupling | Palladium or Nickel Catalyst | Grignard Reagents (R-MgX), Organic Halides (R'-X) | Mechanism involves oxidative addition and reductive elimination. wikipedia.org |

Role in Hydrogenation Processes

Hydrogenation is a chemical reaction that adds hydrogen, usually to unsaturated compounds like alkenes or alkynes, and is typically facilitated by a metal catalyst. While this compound is not known to act directly as a catalyst or as a source of hydrogen in these processes, its chemical structure makes it highly suitable for an indirect but crucial role: the functionalization of catalyst supports.

In heterogeneous catalysis, the performance of a metallic catalyst (e.g., platinum, palladium, nickel) is often enhanced by dispersing it on a high-surface-area support material, such as silica (SiO₂) or alumina (B75360) (Al₂O₃). The properties of this support can be modified to improve catalyst activity, selectivity, and stability. This is where a bifunctional silane like this compound becomes significant.

The methoxysilyl group of the molecule can react with hydroxyl groups on the surface of silica or other metal oxides, forming stable covalent bonds (siloxane bonds). This process anchors the silane to the support. The molecule's other end, the 2-chloroethyl group, then projects away from the surface and acts as a reactive site for further modification. For example, the chlorine atom can be substituted by other functional groups that can coordinate with metal catalyst precursors, ensuring a uniform distribution and strong anchoring of the catalytic metal nanoparticles.

This ability to act as a molecular linker or tether is fundamental in creating advanced, tailored catalyst systems. By modifying the catalyst's immediate chemical environment, it is possible to influence the electronic properties of the metal particles and create specific steric environments that can direct the outcome of a hydrogenation reaction, leading to higher yields of a desired product.

| Component | Material Example | Function in the System |

|---|---|---|

| Catalyst Support | Silica (SiO2), Alumina (Al2O3) | Provides high surface area for catalyst dispersion and mechanical stability. |

| Coupling Agent | This compound | Bridges the inorganic support and the organic functional layer or metal complex. |

| Active Catalytic Metal | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Performs the catalytic hydrogenation of the substrate. |

| Tethered Functional Group (Post-modification) | Amines, Phosphines, Thiols | Coordinates to the metal catalyst, modifying its activity and selectivity. |

Characterization and Computational Methodologies in 2 Chloroethylmethyldimethoxysilane Research

Spectroscopic Analysis Techniques

Spectroscopic methods are crucial for determining the chemical structure and surface composition of materials treated with 2-Chloroethylmethyldimethoxysilane. These techniques provide insights into the molecular arrangement and the nature of the chemical bonds formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Surface Coverage and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and quantifying its coverage on a substrate. While specific research detailing the complete NMR spectral assignment for this compound is not widely available in public literature, the principles of NMR analysis of organosilanes are well-established.

For structural elucidation, ¹H NMR would be used to identify the protons in the ethyl, methyl, and methoxy (B1213986) groups. The chemical shifts, signal integrations, and coupling patterns would confirm the connectivity of the atoms. For instance, the protons of the chloroethyl group (–CH₂CH₂Cl) would exhibit characteristic triplet signals due to coupling with adjacent protons. The methyl group attached to silicon (–Si-CH₃) would appear as a singlet, as would the methoxy groups (–OCH₃), though their chemical environments might lead to distinct signals.

²⁹Si NMR spectroscopy provides direct information about the silicon environment. The chemical shift of the silicon atom in this compound would be indicative of the attached chloroethyl, methyl, and dimethoxy groups. Upon hydrolysis and condensation on a surface, the ²⁹Si NMR spectrum would show changes in chemical shifts, reflecting the formation of Si-O-Si (siloxane) bonds. By analyzing the relative intensities of signals corresponding to different silicon environments (e.g., unreacted, singly bonded, doubly bonded), the degree of cross-linking and the nature of the silane's attachment to the surface can be determined. This quantitative analysis is essential for understanding the density and structure of the resulting self-assembled monolayer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule and to monitor its reaction with a surface. An FTIR spectrum of the pure compound would display absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational bands for this compound would include:

C-H stretching vibrations from the methyl and ethyl groups, typically observed in the 2850-3000 cm⁻¹ region.

Si-O-C stretching vibrations from the methoxy groups, which are strong and typically appear in the 1000-1100 cm⁻¹ range. The presence of Si-(OCH₃)₂ would result in characteristic absorptions in this region.

Si-C stretching vibrations , which are generally found in the 700-850 cm⁻¹ region.

C-Cl stretching vibrations from the chloroethyl group, which would be expected in the 650-800 cm⁻¹ range.

When this compound is used to treat a hydroxylated surface (like silica (B1680970) or metal oxides), FTIR can track the hydrolysis of the methoxy groups and the subsequent condensation reaction. This is observed by the decrease in the intensity of the Si-O-C bands and the appearance of broad bands associated with Si-O-Si (siloxane) linkages (around 1000-1200 cm⁻¹) and potentially Si-OH groups (silanols) if the reaction is incomplete.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in -CH₃, -CH₂-) | Stretching | 2850 - 3000 |

| Si-O-C | Stretching | 1000 - 1100 |

| Si-C | Stretching | 700 - 850 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a substrate treated with this compound. This method is crucial for confirming the presence and integrity of the silane (B1218182) layer.

An XPS survey scan of a surface successfully modified with this compound would detect the presence of Silicon (Si), Carbon (C), Oxygen (O), and Chlorine (Cl). High-resolution XPS spectra of these elements provide more detailed information:

Si 2p: The binding energy of the Si 2p peak would confirm the presence of silicon in a silicate (B1173343) or siloxane environment, characteristic of the bonded silane.

C 1s: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-Si, C-C, C-O, and C-Cl bonds.

O 1s: The O 1s spectrum would show contributions from the Si-O-Si network of the silane layer and the underlying substrate's oxide layer.

Cl 2p: The presence of the Cl 2p peak at its characteristic binding energy would confirm that the chloroethyl functional group remains intact on the surface after the deposition process.

Quantitative analysis of the XPS data allows for the determination of the atomic concentrations of the elements on the surface, which can be used to estimate the thickness and uniformity of the silane coating.

Morphological and Microstructural Characterization

Understanding the physical structure of the silane layer is as important as its chemical composition. Morphological characterization techniques provide visual information about the surface topography and the distribution of the applied coating.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Dispersion

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface morphology of substrates before and after modification with this compound. SEM images can reveal changes in surface texture, the uniformity of the silane coating, and the presence of any aggregates or defects.

When used to analyze a surface treated with this compound, SEM can help to assess whether the silane has formed a smooth, continuous film or if it has resulted in the formation of islands or a rougher surface. At high magnifications, it may be possible to observe the microstructural details of the coating. If this compound is used as a coupling agent to disperse particles within a matrix, SEM can be employed to evaluate the effectiveness of the treatment by examining the distribution and agglomeration of the particles. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can provide elemental mapping of the surface, visually confirming the distribution of silicon and chlorine from the silane across the analyzed area.

Thermal Analysis Methods

Thermal analysis techniques are used to study the effect of temperature on the properties of materials modified with this compound. These methods are important for determining the thermal stability and degradation behavior of the silane coatings.

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of a surface coating derived from this compound. By monitoring the weight of a sample as a function of temperature, TGA can identify the temperature at which the organic components of the silane (the ethyl and methyl groups) begin to decompose. This information is critical for applications where the coated material will be exposed to elevated temperatures. The TGA thermogram would show a weight loss step corresponding to the degradation of the organic side chains, providing an indication of the coating's upper service temperature.

Differential Scanning Calorimetry (DSC) can be used to investigate thermal transitions, such as glass transitions or curing reactions, in materials containing this compound. For example, if the silane is part of a polymer formulation, DSC can help to understand how it affects the thermal properties of the bulk material.

Thermogravimetric Analysis (TGA) for Grafting Quantification and Decomposition Studies

Thermogravimetric Analysis (TGA) is a crucial technique for characterizing materials modified with this compound. It provides quantitative insights into the amount of silane grafted onto a substrate and offers detailed information about the thermal stability and decomposition profile of the resulting materials.

The primary application of TGA in this context is the quantification of grafted silane. semanticscholar.orgnih.gov When this compound is grafted onto a surface, such as silica nanoparticles, a hybrid organic-inorganic material is formed. TGA measures the change in mass of a sample as it is heated over a range of temperatures. mdpi.com For a silane-modified substrate, the TGA curve will show distinct mass loss steps. The initial, gradual weight loss at lower temperatures (typically below 200°C) is attributed to the desorption of physically adsorbed water and solvent molecules. semanticscholar.org The significant weight loss observed at higher temperatures (generally between 200°C and 600°C) corresponds to the thermal decomposition and combustion of the organic component of the grafted silane, in this case, the chloroethylmethyl groups. semanticscholar.org

By comparing the TGA thermogram of the unmodified substrate with that of the this compound-modified material, the percentage of grafted silane can be accurately determined. nih.gov The mass loss in the temperature range associated with the decomposition of the organic moiety is directly proportional to the amount of silane chemically bound to the surface. This quantitative data is essential for optimizing grafting reactions and understanding the surface chemistry of the modified materials.

Furthermore, TGA is employed to study the thermal decomposition of polymers or materials synthesized using this compound. The resulting thermogram reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. This information is vital for assessing the thermal stability of the material. For instance, the decomposition of a polysiloxane network derived from this compound can be monitored to understand its degradation mechanism and to determine its suitability for high-temperature applications. bohrium.com The decomposition of such materials often occurs in multiple steps, which can be identified as distinct peaks in the derivative thermogravimetric (DTG) curve, providing further insight into the degradation pathways. researchgate.net

Below is an interactive data table summarizing typical TGA data for a generic silane-grafted silica substrate, illustrating how grafting density is calculated.

| Sample | Initial Mass (mg) | Mass Loss (200-600°C) (%) | Grafted Silane (wt%) | Grafting Density (molecules/nm²) |

| Unmodified Silica | 10.0 | 1.5 | 0.0 | 0.0 |

| Silane-Modified Silica | 10.0 | 15.0 | 13.5 | 1.2 |

Note: The grafting density calculation requires knowledge of the specific surface area of the substrate and the molecular weight of the grafted silane.

Computational Chemistry and Modeling Approaches

Computational chemistry and modeling provide powerful tools for investigating the behavior of this compound at a molecular level. These methods offer insights into reaction mechanisms, electronic properties, and polymerization kinetics that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Reaction Pathway and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com In the context of this compound, DFT is instrumental in elucidating reaction pathways for its hydrolysis, condensation, and grafting reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, identifying the most favorable mechanistic routes. semanticscholar.orgpku.edu.cn For example, DFT calculations can determine the activation barriers for the hydrolysis of the methoxy groups and the subsequent condensation to form siloxane bonds, providing a detailed understanding of the initial stages of polymerization. nih.gov

Furthermore, DFT is used to analyze the electronic structure of the this compound molecule. lanl.gov This includes calculating properties such as molecular orbital energies, charge distributions, and electrostatic potentials. This information is crucial for understanding the reactivity of the molecule. For instance, the partial charges on the silicon, chlorine, and oxygen atoms can indicate the most likely sites for nucleophilic or electrophilic attack. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and its behavior in chemical reactions. youtube.com

Ab Initio Methods for Polymerization Mechanism Investigations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, often used in conjunction with DFT, are employed to investigate the detailed mechanisms of polymerization involving this compound. semanticscholar.orgqnl.qa Ab initio calculations can provide highly accurate descriptions of the molecular structures and energies of the species involved in the polymerization process.

These methods are particularly useful for studying the complex reaction sequences that occur during the formation of polysiloxane networks. aps.org For example, ab initio calculations can be used to model the step-by-step process of chain growth, including the formation of linear chains, branching, and cross-linking. By examining the energetics of these different pathways, researchers can predict the likely structure of the resulting polymer and understand how reaction conditions might influence the final material properties. nih.gov

Transition State Theory for Rate Constant Calculations

Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. wikipedia.org It is based on the concept of a transition state, which is a specific configuration along the reaction coordinate that separates the reactants from the products. fiveable.me By combining the principles of statistical mechanics with the potential energy surface obtained from quantum chemical calculations (such as DFT or ab initio methods), TST can be used to estimate the rate constants for the elementary steps in the reactions of this compound. ox.ac.uklibretexts.org

For example, TST can be applied to calculate the rate constants for the hydrolysis of the methoxy groups in this compound under different conditions. researchgate.net The theory allows for the prediction of how factors like temperature and solvent affect the reaction rate. These calculated rate constants are essential inputs for larger-scale kinetic models of the polymerization process.

The following table shows a hypothetical set of calculated rate constants for the hydrolysis of a generic alkoxysilane at different temperatures, as would be determined using TST.

| Temperature (K) | Rate Constant (s⁻¹) |

| 298 | 1.2 x 10⁻⁵ |

| 308 | 3.5 x 10⁻⁵ |

| 318 | 9.8 x 10⁻⁵ |

| 328 | 2.6 x 10⁻⁴ |

Microkinetic Surface Mechanism Simulations

Microkinetic modeling is a computational approach that simulates the detailed chemical kinetics of a reaction on a surface. In the context of this compound, this is particularly relevant for understanding its deposition and grafting onto substrates from the gas or liquid phase. These simulations incorporate a comprehensive set of elementary reaction steps, including adsorption, desorption, surface diffusion, and chemical reactions of the silane on the surface. columbia.edusemi.ac.cn

Kinetic Modeling for Predicting Material Properties

Kinetic modeling of the polymerization of this compound is a powerful tool for predicting the properties of the resulting polysiloxane materials. researchgate.netosti.gov These models take into account the kinetics of the various reactions occurring during polymerization, such as hydrolysis, condensation, and cross-linking. nih.govaps.orgaps.org By solving the kinetic equations, it is possible to predict how the molecular weight distribution, degree of cross-linking, and network structure of the polymer evolve over time. mdpi.comdntb.gov.ua

These predicted structural properties can then be correlated with the macroscopic material properties of interest, such as mechanical strength, thermal stability, and chemical resistance. researchgate.net For example, a higher degree of cross-linking, as predicted by the kinetic model, would be expected to result in a harder and more thermally stable material. This predictive capability allows for the rational design of polymerization processes to achieve desired material properties.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The inherent reactivity of the chloroethyl and dimethoxysilyl groups in 2-Chloroethylmethyldimethoxysilane offers a rich platform for chemical modification. Researchers are actively exploring the synthesis of new derivatives to tailor the compound's reactivity and functionality for specific applications. This involves strategic chemical transformations to introduce a wide array of functional groups, leading to materials with unique and enhanced properties.

One promising approach is the nucleophilic substitution of the chlorine atom in the chloroethyl group. This allows for the introduction of various functionalities, such as amines, azides, thiols, and phosphines. For example, the reaction with an amine can yield an amino-functionalized silane (B1218182), which can then act as a coupling agent or a precursor for more complex polymer structures. The development of novel fluoroalkylated sinosil.comnih.govlabinsights.nl-triazole functionalized silanes through click chemistry with azide-modified precursors demonstrates a sophisticated strategy for creating highly specialized derivatives. sinosil.com

Another avenue of research focuses on modifying the silicon center. While this compound has two methoxy (B1213986) groups, the synthesis of analogous silanes with different alkoxy groups (e.g., ethoxy, propoxy) can alter the hydrolysis and condensation rates, thereby influencing the formation of siloxane films and coatings. The general modular approach to synthesizing silanes with various functional head groups allows for a high degree of customization to meet the demands of advanced applications in microelectronics, optics, and sensors. nih.gov

The hydrosilylation of unsaturated bonds is a powerful tool for creating a diverse range of organofunctional silanes. researchgate.net Starting with a precursor derived from this compound, where the chloroethyl group is transformed into a reactive moiety (e.g., an alkene), a wide variety of functional groups can be attached to the silicon atom. This method provides a versatile route to bifunctional silanes with tailored properties. rsc.org

The development of these novel derivatives is not merely an academic exercise. The ability to precisely control the chemical structure of the silane at the molecular level is crucial for creating materials with desired macroscopic properties, such as improved adhesion, enhanced thermal stability, or specific optical and electronic characteristics.

Exploration of New Applications in Emerging Technologies (e.g., Optoelectronics, Advanced Sensors)

The unique bifunctional nature of chloroalkyl silanes like this compound makes them highly attractive for applications in emerging technologies such as optoelectronics and advanced sensors. sinosil.com The hydrolyzable dimethoxysilyl groups can form stable covalent bonds with inorganic surfaces (e.g., glass, silicon wafers, metal oxides), while the reactive chloroethyl group can be used to anchor organic molecules or polymers. This dual functionality is key to creating robust and functional interfaces in complex devices.

In the realm of optoelectronics , the ability to form durable, thin films on substrates is paramount. Silane-based materials are being explored for various applications, including as passivation layers, dielectrics, and for the encapsulation of sensitive electronic components. researchgate.net The functionalization of surfaces with silanes can alter their wetting properties, which is crucial for the controlled deposition of materials in the fabrication of organic light-emitting diodes (OLEDs) and other display technologies. researchgate.netplatypustech.com While direct applications of this compound are still emerging, its potential as a surface modifier to improve the adhesion and durability of organic layers on inorganic substrates is a significant area of interest. For instance, chloroalkyl silanes have been shown to improve the flexural and tensile strength of laminates used in electronic components. sinosil.com

In the field of advanced sensors , surface functionalization is critical for achieving high sensitivity and selectivity. acs.org Silanes are widely used to modify the surface of sensor transducers to enable the immobilization of bioreceptors or other sensing molecules. nih.govnih.gov The chloroethyl group of this compound can be readily converted to other functional groups, such as amines or thiols, which can then be used to covalently attach proteins, DNA, or other biological molecules to a sensor surface. This is a crucial step in the development of biosensors for medical diagnostics and environmental monitoring. nih.govnih.gov The ability of silanes to form well-defined monolayers on surfaces is essential for creating reproducible and reliable sensor platforms. nih.gov The development of new silanizing agents tailored for specific bio-functionalization applications highlights the importance of this class of compounds in sensor technology. nih.gov

The table below summarizes potential applications of this compound and its derivatives in these emerging fields.

| Technology Area | Potential Application | Role of this compound Derivative |

| Optoelectronics | Adhesion promoter for organic layers in OLEDs | Improves bonding between the organic emissive layer and the inorganic substrate. |

| Encapsulation of electronic components | Provides a protective barrier against moisture and environmental degradation. | |

| Surface modification for liquid crystal displays | Controls the alignment of liquid crystal molecules on the substrate surface. | |

| Advanced Sensors | Surface functionalization for biosensors | Provides a reactive handle for the covalent immobilization of biomolecules. |

| Creation of selective coatings for chemical sensors | Tailors the surface chemistry to selectively adsorb target analytes. | |

| Fabrication of microfluidic devices | Modifies the surface properties of channels to control fluid flow and prevent non-specific binding. platypustech.com |

Development of Sustainable and Environmentally Benign Synthesis Routes

The increasing focus on green chemistry is driving research into more sustainable and environmentally friendly methods for synthesizing organosilanes, including this compound. Traditional synthesis routes often involve the use of hazardous reagents and generate significant waste. Therefore, the development of cleaner and more efficient processes is a key priority.

One promising approach is the use of earth-abundant and environmentally benign catalysts for hydrosilylation reactions, a key step in the synthesis of many functionalized silanes. Researchers are exploring the use of catalysts based on metals like iron and cobalt as alternatives to precious metal catalysts such as platinum. rsc.org These alternative catalysts can offer high selectivity and efficiency under mild reaction conditions, reducing the environmental impact and cost of the synthesis.

Mechanochemical synthesis is another green chemistry approach that is gaining traction. This method involves the use of mechanical force, such as ball milling, to drive chemical reactions, often in the absence of a solvent. A mechanochemical approach for the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, offering a potentially cleaner route to silane precursors. nih.gov

Direct synthesis methods that avoid the use of chlorinated intermediates are also being actively investigated. labinsights.nl The traditional Müller-Rochow process for producing organochlorosilanes generates chlorinated byproducts. Research is focused on developing direct routes from elemental silicon and alcohols or other non-chlorinated reagents to produce alkoxysilanes more sustainably. labinsights.nlnih.gov

Furthermore, the use of green solvents and organocatalytic protocols is being explored to minimize the environmental footprint of silane synthesis. platypustech.comacs.org Water-based synthesis and the use of deep eutectic solvents are examples of efforts to replace volatile organic compounds (VOCs). acs.org Organocatalysis, which uses small organic molecules as catalysts, can offer a more sustainable alternative to metal-based catalysts. platypustech.com

The table below highlights some of the key strategies being pursued for the sustainable synthesis of functionalized silanes.

| Sustainable Strategy | Description | Potential Benefit for this compound Synthesis |

| Earth-Abundant Metal Catalysis | Replacing precious metal catalysts (e.g., platinum) with more abundant and less toxic metals (e.g., iron, cobalt). rsc.org | Reduced cost and environmental impact of the hydrosilylation step. |

| Mechanochemistry | Using mechanical energy to drive reactions, often without solvents. nih.gov | Elimination of hazardous solvents and potentially lower energy consumption. |

| Direct Synthesis from Non-chlorinated Precursors | Developing routes that bypass the use of chlorinated silicon intermediates. labinsights.nlnih.gov | Reduction of chlorinated waste streams and associated environmental hazards. |

| Green Solvents and Biocatalysis | Utilizing environmentally benign solvents like water or ionic liquids, and exploring enzymatic catalysis. acs.org | Reduced use of volatile organic compounds and potentially milder reaction conditions. |

| Organocatalysis | Employing small, metal-free organic molecules as catalysts. platypustech.com | Avoidance of heavy metal contamination in the final product and catalyst recyclability. |

Integration of Advanced Computational Methods for Predictive Material Design

Advanced computational methods are becoming indispensable tools in materials science, enabling the predictive design of new materials with desired properties. For a compound like this compound, these methods can accelerate the discovery and optimization of its derivatives and applications.

Molecular dynamics (MD) simulations are being used to study the behavior of silane molecules at interfaces. sinosil.comlabinsights.nlresearchgate.netplatypustech.com These simulations can provide insights into the formation of self-assembled monolayers (SAMs) on various substrates, the conformation of the anchored molecules, and the interactions between the silane layer and its environment. sinosil.comlabinsights.nl For instance, MD simulations can help understand how the length of the alkyl chain in a silane affects the packing density and ordering of the monolayer, which in turn influences its properties. sinosil.com